molecular formula C18H22O3 B5075437 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene

Cat. No.: B5075437
M. Wt: 286.4 g/mol
InChI Key: OQZSJMIVACZCSO-UHFFFAOYSA-N
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Description

The compound “4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this benzene ring are ethoxy and phenoxy groups, which are types of ether groups. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which confers aromaticity and stability. The oxygen atoms in the ether groups would create regions of higher electron density, potentially making these sites more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Ethers tend to be polar due to the presence of an oxygen atom, and they can participate in hydrogen bonding as hydrogen bond acceptors (but not donors). This can affect properties like boiling point and solubility .

Properties

IUPAC Name

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-10-11-21-18-9-8-14(2)15(3)12-18/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJMIVACZCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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